molecular formula C7H16O3SSi B14523888 Trimethylsilyl but-3-ene-1-sulfonate CAS No. 62381-66-2

Trimethylsilyl but-3-ene-1-sulfonate

Cat. No.: B14523888
CAS No.: 62381-66-2
M. Wt: 208.35 g/mol
InChI Key: DIJVHBZBBCEOTE-UHFFFAOYSA-N
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Description

Trimethylsilyl but-3-ene-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a but-3-ene-1-sulfonate moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl but-3-ene-1-sulfonate typically involves the reaction of 3-butyn-1-ol with chlorotrimethylsilane in the presence of a base such as ethylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere. The intermediate product, 4-(trimethylsilyl)-3-butyn-1-ol, is then subjected to hydrogenation using palladium on barium sulfate as a catalyst to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl but-3-ene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tris(trimethylsilyl)silane for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction results in alkanes.

Scientific Research Applications

Trimethylsilyl but-3-ene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl but-3-ene-1-sulfonate involves the formation of reactive intermediates, such as silyl radicals, during chemical reactions. These intermediates facilitate the formation of new bonds and the transformation of functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl but-3-ene-1-sulfonate is unique due to its specific structure, which combines the reactivity of the trimethylsilyl group with the versatility of the but-3-ene-1-sulfonate moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62381-66-2

Molecular Formula

C7H16O3SSi

Molecular Weight

208.35 g/mol

IUPAC Name

trimethylsilyl but-3-ene-1-sulfonate

InChI

InChI=1S/C7H16O3SSi/c1-5-6-7-11(8,9)10-12(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

DIJVHBZBBCEOTE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)CCC=C

Origin of Product

United States

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